molecular formula C6H8O B3029854 2,4-Hexadienal CAS No. 80466-34-8

2,4-Hexadienal

Cat. No.: B3029854
CAS No.: 80466-34-8
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is an unsaturated aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive odor and is found naturally in various fruits and vegetables, including tomatoes, kiwi fruit, and mangoes .

Mechanism of Action

Target of Action

2,4-Hexadienal is a natural constituent of meat, vegetable, and fish oils . It is one of the lipid peroxidation products of polyunsaturated oils which undergoes auto-oxidation especially during storage . Its primary targets are the lipids in these oils.

Mode of Action

It is known to undergo a trans-cis photoisomerization reaction . This reaction is proposed to occur in terms of the p-π conjugation interaction or the p-σ superconjugation interaction .

Biochemical Pathways

It is known to be involved in the lipid peroxidation process . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.

Pharmacokinetics

It is known that this compound is insoluble in water and soluble in alcohol .

Result of Action

The result of this compound’s action is the development of off or tainted flavor in oils, especially during storage . This is due to the lipid peroxidation process, which results in the degradation of lipids and the production of various degradation products, including this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts with strong oxidizing and reducing agents . Additionally, the rate of lipid peroxidation, and thus the production of this compound, can be influenced by factors such as temperature and the presence of oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Hexadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde and crotonaldehyde. This reaction typically requires a base catalyst such as pyridine and is conducted at elevated temperatures (85-90°C) . Another method involves the use of N-(benzoyl)-L-proline as a catalyst in N,N-dimethylacetamide at 125°C .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale aldol condensation reactions. The process is carried out in autoclaves with solvents like water, toluene, or N,N-dimethylacetamide. The reaction mixture is heated, and the product is isolated through distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its conjugated double bonds, which confer distinct reactivity and make it a valuable intermediate in various organic synthesis reactions. Its presence in natural products and its role as a flavoring agent further distinguish it from similar compounds .

Properties

CAS No.

80466-34-8

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

hexa-2,4-dienal

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3

InChI Key

BATOPAZDIZEVQF-UHFFFAOYSA-N

SMILES

CC=CC=CC=O

Isomeric SMILES

C/C=C\C=C\C=O

Canonical SMILES

CC=CC=CC=O

boiling_point

174.0 °C
174 °C;  76 °C @ 30 mm Hg

density

0.896-0.902 (20°)

73506-81-7
80466-34-8
142-83-6

physical_description

Yellow liquid;  powerful but sweet-green aroma, in dilution pleasant citrusy green

Pictograms

Flammable; Acute Toxic; Irritant

solubility

Slightly soluble in water;  miscible in oils
soluble (in ethanol)

Synonyms

2,4-hexadienal
2,4-hexadienal, (E,E)-isomer
2,4-hexadienal, (E,Z)-isome

vapor_pressure

4.8 mm Hg @ 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Hexadienal
Reactant of Route 2
2,4-Hexadienal
Reactant of Route 3
Reactant of Route 3
2,4-Hexadienal
Reactant of Route 4
Reactant of Route 4
2,4-Hexadienal
Reactant of Route 5
2,4-Hexadienal
Reactant of Route 6
2,4-Hexadienal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.